Cas no 2228012-49-3 (tert-butyl N-(1R)-3-(1R)-1-hydroxyethylcyclohexylcarbamate)

Tert-butyl N-(1R)-3-(1R)-1-hydroxyethylcyclohexylcarbamate is a chiral carbamate derivative featuring a stereochemically defined cyclohexyl backbone with a hydroxyl-substituted ethyl group. Its rigid cyclohexyl structure and tert-butoxycarbonyl (Boc) protecting group enhance stability, making it suitable for intermediates in asymmetric synthesis and pharmaceutical applications. The presence of both (1R) configurations ensures high enantioselectivity, which is critical for producing optically active compounds. The Boc group offers selective deprotection under mild acidic conditions, facilitating further functionalization. This compound is particularly valuable in peptidomimetics and medicinal chemistry, where precise stereocontrol and orthogonal protection strategies are required. Its well-defined stereochemistry and synthetic versatility make it a reliable building block for complex molecular architectures.
tert-butyl N-(1R)-3-(1R)-1-hydroxyethylcyclohexylcarbamate structure
2228012-49-3 structure
Product Name:tert-butyl N-(1R)-3-(1R)-1-hydroxyethylcyclohexylcarbamate
CAS No:2228012-49-3
MF:C13H25NO3
MW:243.342504262924
CID:6220963
PubChem ID:165706983
Update Time:2025-10-05

tert-butyl N-(1R)-3-(1R)-1-hydroxyethylcyclohexylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(1R)-3-(1R)-1-hydroxyethylcyclohexylcarbamate
    • tert-butyl N-[(1R)-3-[(1R)-1-hydroxyethyl]cyclohexyl]carbamate
    • EN300-1893105
    • 2228012-49-3
    • Inchi: 1S/C13H25NO3/c1-9(15)10-6-5-7-11(8-10)14-12(16)17-13(2,3)4/h9-11,15H,5-8H2,1-4H3,(H,14,16)/t9-,10?,11-/m1/s1
    • InChI Key: IWPAHRCQZKIVKL-GLYLRITDSA-N
    • SMILES: O[C@H](C)C1CCC[C@H](C1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 243.18344366g/mol
  • Monoisotopic Mass: 243.18344366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 58.6Ų

tert-butyl N-(1R)-3-(1R)-1-hydroxyethylcyclohexylcarbamate Pricemore >>

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tert-butyl N-(1R)-3-(1R)-1-hydroxyethylcyclohexylcarbamate Related Literature

Additional information on tert-butyl N-(1R)-3-(1R)-1-hydroxyethylcyclohexylcarbamate

Research Brief on tert-butyl N-(1R)-3-(1R)-1-hydroxyethylcyclohexylcarbamate (CAS: 2228012-49-3)

The compound tert-butyl N-(1R)-3-(1R)-1-hydroxyethylcyclohexylcarbamate (CAS: 2228012-49-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.

Recent studies have highlighted the stereospecific synthesis of tert-butyl N-(1R)-3-(1R)-1-hydroxyethylcyclohexylcarbamate, emphasizing its role as a key intermediate in the production of chiral molecules. The compound's unique structural features, including the tert-butyl carbamate group and the hydroxyethylcyclohexyl moiety, contribute to its stability and reactivity, making it a valuable building block in organic synthesis.

In terms of biological activity, preliminary in vitro studies suggest that tert-butyl N-(1R)-3-(1R)-1-hydroxyethylcyclohexylcarbamate exhibits moderate inhibitory effects on certain enzymatic targets involved in inflammatory pathways. Researchers are particularly interested in its potential as a scaffold for designing novel anti-inflammatory agents, given its ability to interact with key protein residues in enzyme active sites.

Further investigations into the pharmacokinetic properties of this compound have revealed favorable absorption and distribution profiles in animal models. These findings support its potential as a lead compound for further optimization and development. However, more extensive in vivo studies are required to fully elucidate its therapeutic efficacy and safety profile.

The latest research also explores the use of tert-butyl N-(1R)-3-(1R)-1-hydroxyethylcyclohexylcarbamate in combination therapies. Its compatibility with other pharmacophores has been demonstrated, opening new avenues for multi-target drug design. This approach could be particularly beneficial in treating complex diseases such as cancer and autoimmune disorders.

In conclusion, tert-butyl N-(1R)-3-(1R)-1-hydroxyethylcyclohexylcarbamate (CAS: 2228012-49-3) represents a promising compound in medicinal chemistry with diverse applications. Its stereospecific synthesis, biological activity, and potential therapeutic uses make it a subject of ongoing research. Future studies should focus on optimizing its pharmacological properties and exploring its mechanisms of action in greater detail.

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